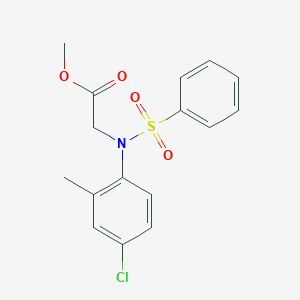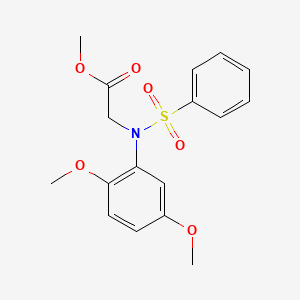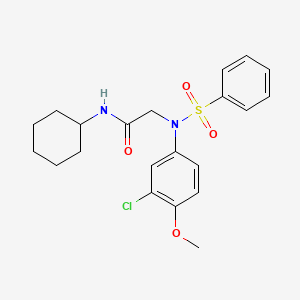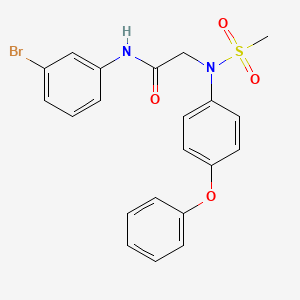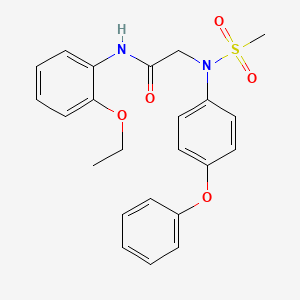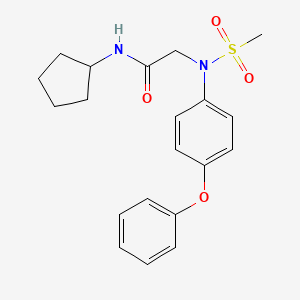
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
説明
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as CSPG, is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. CSPG belongs to the class of glycine receptor antagonists and has been shown to have a significant impact on various biochemical and physiological processes.
作用機序
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide acts as a glycine receptor antagonist and binds to the glycine binding site on the receptor. This results in the inhibition of glycine-mediated neurotransmission, which leads to the reduction of neuronal excitability. The inhibition of glycine-mediated neurotransmission is thought to be responsible for the anxiolytic, analgesic, and anticonvulsant properties of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the release of glutamate and increase the release of GABA in the brain, which is thought to contribute to its anxiolytic and anticonvulsant properties. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been shown to reduce the activity of the HPA axis, which is involved in the stress response. This is thought to contribute to its antidepressant properties.
実験室実験の利点と制限
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several advantages for lab experiments. It is a selective glycine receptor antagonist, which makes it a useful tool for investigating the role of glycine receptors in various physiological processes. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is also relatively stable and has a long half-life, which makes it easier to work with in lab experiments. However, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has some limitations, including its low solubility in water and its relatively low potency compared to other glycine receptor antagonists.
将来の方向性
There are several future directions for the research of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of interest is the investigation of its potential use in the treatment of epilepsy. Another area of interest is the investigation of its potential use in the treatment of anxiety disorders and depression. Additionally, there is a need for further research into the mechanism of action of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and its effects on various physiological processes.
科学的研究の応用
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, analgesic, and anticonvulsant properties. In addition, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been found to be effective in the treatment of neuropathic pain, depression, and anxiety disorders. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been investigated for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties.
特性
IUPAC Name |
N-cyclopentyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-27(24,25)22(15-20(23)21-16-7-5-6-8-16)17-11-13-19(14-12-17)26-18-9-3-2-4-10-18/h2-4,9-14,16H,5-8,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUOLLLVNRYTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



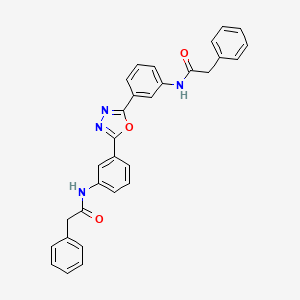
![N-(2,5-dimethoxyphenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3569651.png)
![5-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3569660.png)
![N-(4-fluorophenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3569668.png)
![4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)phosphoryl]benzoic acid](/img/structure/B3569675.png)
![5-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3569681.png)
![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3569683.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3569692.png)
